

# Synthesis of N,N'-disubstituted sulfamides using SuFEx and electrochemical oxidation

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## Compound of Interest

Compound Name: *Diazene-1,2-diylbis(morpholinomethanone)*

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## Application Notes & Protocols: Synthesis of N,N'-Disubstituted Sulfamides

These application notes provide detailed protocols for the synthesis of N,N'-disubstituted sulfamides utilizing two powerful modern synthetic methodologies: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and direct electrochemical oxidation. These methods offer significant advantages over classical approaches, providing access to a wide range of sulfamide structures under mild and efficient conditions.

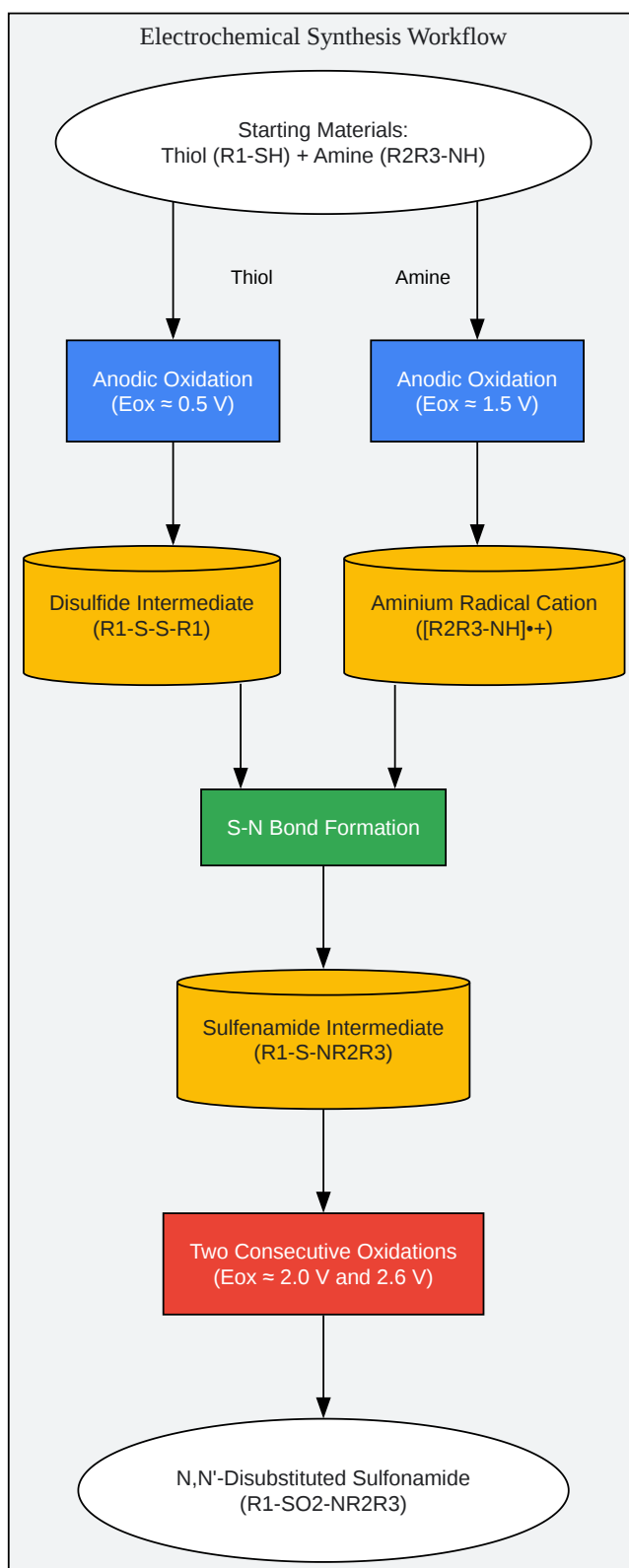
## Electrochemical Synthesis of N,N'-Disubstituted Sulfamides via Oxidative Coupling

### Application Note:

This protocol describes an environmentally benign electrochemical method for the synthesis of N,N'-disubstituted sulfamides through the direct oxidative coupling of readily available thiols and amines.<sup>[1][2]</sup> The transformation is driven entirely by electricity, avoiding the need for chemical oxidants or catalysts.<sup>[1][2]</sup> The reaction proceeds rapidly, often within minutes, and demonstrates broad substrate scope and functional group compatibility.<sup>[1]</sup> This method is particularly advantageous due to its use of inexpensive commodity chemicals and the formation of hydrogen as the only byproduct.<sup>[1]</sup> The process involves the initial anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation.<sup>[1][2]</sup>

[3] These intermediates react to form a sulfenamide, which is subsequently oxidized to the final sulfonamide product.[1][2] This approach represents a green and efficient alternative to traditional methods that often rely on unstable and toxic sulfonyl chlorides.[1]

#### Proposed Electrochemical Reaction Mechanism



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Caption: Workflow for the electrochemical synthesis of sulfonamides.

### Experimental Protocol (Continuous Flow Synthesis):

This protocol is based on the efficient continuous flow method which offers high throughput and requires only catalytic amounts of supporting electrolyte.[\[3\]](#)

- **Reactor Setup:** Assemble an electrochemical flow microreactor (e.g., with a 700  $\mu\text{L}$  reactor volume) equipped with a carbon anode and an iron cathode.[\[1\]](#)[\[2\]](#)
- **Prepare Stock Solution:** In a suitable vessel, prepare a solution containing the thiol (2.0 mmol), the amine (3.0 mmol), and tetramethylammonium tetrafluoroborate ( $\text{Me}_4\text{NBF}_4$ , 0.2 mmol) as the supporting electrolyte.
- **Solvent System:** Dissolve the components in 20 mL of a 3:1 v/v mixture of acetonitrile ( $\text{CH}_3\text{CN}$ ) and 0.3 M hydrochloric acid ( $\text{HCl}$ ).[\[1\]](#)[\[2\]](#)
- **Electrolysis:** Pump the solution through the electrochemical flow reactor at a flow rate calculated to achieve a residence time of 5 minutes.[\[1\]](#)[\[2\]](#)
- **Work-up:** Collect the solution exiting the reactor. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- **Extraction:** Extract the aqueous phase three times with ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-disubstituted sulfonamide.

**Note on Batch Synthesis:** The reaction can also be performed in a batch reactor, typically requiring longer reaction times (e.g., 24 hours) and a stoichiometric amount of the supporting electrolyte to achieve full conversion.[\[3\]](#)

### Data Presentation: Substrate Scope & Yields

The following table summarizes the isolated yields for a variety of substrates synthesized using the continuous flow electrochemical method.

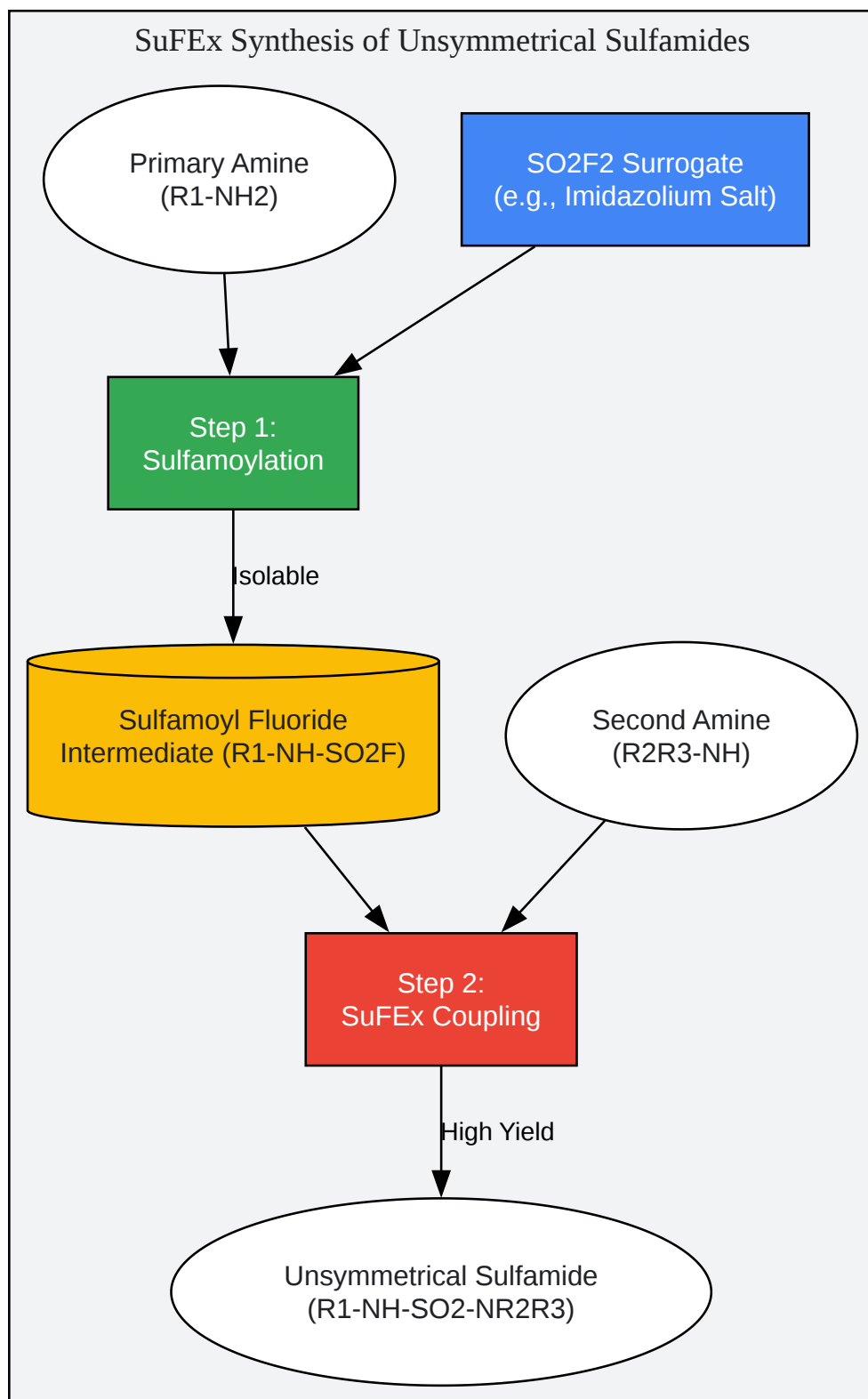
Thiol Substrate	Amine Substrate	Product	Yield (%)
Thiophenol	Morpholine	4-(Phenylsulfonyl)morpholine	91%
Thiophenol	Piperidine	1-(Phenylsulfonyl)piperidine	85%
Thiophenol	Pyrrolidine	1-(Phenylsulfonyl)pyrrolidine	89%
4-Methylbenzenethiol	Morpholine	4-(Tosyl)morpholine	88%
4-Methoxybenzenethiol	Morpholine	4-((4-Methoxyphenyl)sulfonyl)morpholine	85%
4-Chlorobenzenethiol	Morpholine	4-((4-Chlorophenyl)sulfonyl)morpholine	81%
Benzyl Mercaptan	Morpholine	4-(Benzylsulfonyl)morpholine	75%
Thiophenol	Di-n-propylamine	N,N-Dipropylbenzenesulfonamide	79%
Data adapted from supporting information related to the cited literature. <a href="#">[1]</a> <a href="#">[2]</a>			

## Synthesis of Unsymmetrical N,N'-Disubstituted Sulfamides via SuFEx Click Chemistry

### Application Note:

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry that enables the efficient and reliable formation of robust S(VI) linkages.<sup>[4]</sup> This protocol details a practical and highly efficient two-step process for preparing unsymmetrical N,N'-disubstituted sulfamides, a class of molecules that are challenging to access via traditional methods.<sup>[5]</sup> The key to this strategy is the controlled formation of a stable, isolable N-monosubstituted sulfamoyl fluoride intermediate from a primary amine. This intermediate then undergoes a SuFEx reaction with a second, different amine to furnish the final unsymmetrical product in high yield.<sup>[5]</sup> The use of shelf-stable SO<sub>2</sub>F<sub>2</sub> surrogates, such as an imidazolium derivative, circumvents the challenges associated with handling gaseous and hazardous reagents like SO<sub>2</sub>F<sub>2</sub> or SOF<sub>4</sub>. This modular approach is central to applications in medicinal chemistry and materials science.<sup>[5][6]</sup>

### SuFEx Two-Step Synthesis Strategy



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Caption: Modular two-step SuFEx strategy for unsymmetrical sulfamides.

## Experimental Protocol:

### Step 1: Synthesis of the N-Substituted Sulfamoyl Fluoride Intermediate

- **Reaction Setup:** To a solution of a primary amine (1.0 equiv) in dichloromethane (DCM), add the imidazolium-based SO<sub>2</sub>F<sub>2</sub> surrogate (1.0 equiv).
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
- **Work-up:** Upon completion, perform an aqueous work-up to remove impurities. The resulting N-monosubstituted sulfamoyl fluoride intermediates are often stable enough for purification by column chromatography if necessary. These intermediates should be stored at 0 °C for long-term stability.

### Step 2: SuFEx Coupling to form the Unsymmetrical Sulfamide

- **Reaction Setup:** In a reaction vial, dissolve the purified sulfamoyl fluoride intermediate (1.0 equiv) and a second, different primary or secondary amine (1.1 equiv) in a suitable solvent such as acetonitrile.
- **Base Addition:** Add an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.
- **Reaction:** Stir the reaction at elevated temperatures (e.g., 80 °C) for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.<sup>[5]</sup>
- **Purification:** After cooling to room temperature, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the pure N,N'-disubstituted unsymmetrical sulfamide.

## Data Presentation: Synthesis of Unsymmetrical Sulfamides

The following table provides representative yields for the SuFEx coupling step.



Sulfamoyl Fluoride Intermediate	Coupling Amine Partner	Product	Yield (%)
Benzylsulfamoyl fluoride	Benzylamine	N,N'-Dibenzylsulfamide	78%
Benzylsulfamoyl fluoride	Aniline	N-Benzyl-N'-phenylsulfamide	Lower Yield
4-Methoxybenzylsulfamoyl fluoride	Propargylamine	N-(4-Methoxybenzyl)-N'-(prop-2-yn-1-yl)sulfamide	High Yield
4-Methoxybenzylsulfamoyl fluoride	4-tert-Butylaniline	N-(4-Methoxybenzyl)-N'-(4-tert-butylphenyl)sulfamide	High Yield

Yields are based on data presented in the cited literature.[5]

"Lower Yield" and "High Yield" are qualitative descriptors from the source abstracts where specific percentages were not provided.

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